5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1,4-dihydropyrazolo[4,3-b]pyridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-4-2-6(11)7-5(9-4)3-8-10-7/h2-3H,1H3,(H,8,10)(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOWWRNZIQCTCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70468057 | |
| Record name | 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94220-37-8, 268547-52-0 | |
| Record name | 1,4-Dihydro-5-methyl-7H-pyrazolo[4,3-b]pyridin-7-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94220-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Methyl 1h Pyrazolo 4,3 B Pyridin 7 Ol and Its Derivatives
Strategies for Constructing the Pyrazolo[4,3-b]pyridine Core
The assembly of the pyrazolo[4,3-b]pyridine system is primarily achieved through two main retrosynthetic pathways: building the pyridine (B92270) ring onto an existing pyrazole (B372694) or, conversely, forming the pyrazole ring on a pyridine template. url.edu Multicomponent reactions also offer an efficient alternative for creating these fused heterocyclic systems. url.edu
Formation of the Pyridine Ring onto a Preexisting Pyrazole Nucleus
A prevalent strategy for synthesizing pyrazolo[4,3-b]pyridines involves the annulation of a pyridine ring onto a pre-formed pyrazole. This approach typically starts with an amino-substituted pyrazole. nih.gov For instance, 5-aminopyrazoles can react with 1,3-dicarbonyl compounds or their equivalents to construct the fused pyridine ring. nih.gov The reaction conditions for such transformations can vary, with acetic acid being a commonly used solvent at reflux temperatures or under microwave irradiation. url.edu Alternative conditions include using water as a solvent at elevated temperatures or methanolic HCl at room temperature. url.edu
A notable example is the Gould-Jacobs reaction, which can be adapted to form 4-hydroxy or 4-chloro substituted pyrazolo[3,4-b]pyridines from 3-aminopyrazoles and diethyl 2-(ethoxymethylene)malonate. nih.govmdpi.com The initial reaction of the aminopyrazole with the malonate derivative leads to an intermediate that undergoes thermal or acid-catalyzed cyclization to form the pyridone ring. mdpi.com Subsequent treatment with reagents like phosphorus oxychloride (POCl₃) can then yield the 4-chloro derivative. nih.govmdpi.com
Formation of the Pyrazole Ring onto a Preexisting Pyridine Nucleus
An alternative synthetic route involves the construction of the pyrazole ring onto a functionalized pyridine core. researchgate.net This method is considered less common but offers a valuable approach, particularly when starting with readily available pyridine derivatives. researchgate.net
One such method begins with 3-acetamido-2-methylpyridines. Nitrosation of these compounds leads to the formation of an N-acetyl-N-nitroso intermediate, which then undergoes rearrangement and cyclization to yield the pyrazolo[4,3-b]pyridine ring system. rsc.org Another efficient protocol starts from 2-chloro-3-nitropyridines. These substrates undergo a sequence of reactions, including a nucleophilic aromatic substitution (SNAr) and a modified Japp-Klingemann reaction, to construct the fused pyrazole ring in a one-pot manner. nih.gov This approach benefits from the use of stable arenediazonium tosylates and operational simplicity. nih.gov
Multicomponent Reaction Approaches for Fused Systems
Multicomponent reactions (MCRs) provide a powerful and efficient pathway for the synthesis of complex heterocyclic scaffolds like pyrazolopyridines from simple starting materials in a single step. nih.gov These reactions are advantageous due to their atom economy and the ability to rapidly generate molecular diversity. rsc.org
For example, a three-component reaction involving 3-aminopyrazol-5-ones, substituted salicylic (B10762653) aldehydes, and acetylacetic ester can produce novel dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones. nih.gov While not directly yielding the target compound, this illustrates the potential of MCRs in constructing related fused systems. Another MCR involves the reaction of phenylglyoxal, a β-ketoamide, and a 5-aminopyrazole in acetic acid under microwave irradiation to afford dihydropyrazolo[3,4-b]pyrrolo[3,4-d]pyridin-6(3H)-ones. acs.org
Specific Synthetic Routes to 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol and Related Analogs
The synthesis of specifically substituted pyrazolo[4,3-b]pyridines, such as the title compound, often relies on condensation and annulation reactions tailored to introduce the desired functional groups.
Condensation Reactions in Pyrazolopyridine Synthesis
Condensation reactions are fundamental to the synthesis of pyrazolopyridines. The reaction of pyrazole-5-amine derivatives with activated carbonyl compounds in refluxing acetic acid is an effective method for producing novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products. rsc.org
A specific example that leads to a related scaffold involves the reaction of 7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine with piperidine. Heating these two components under reflux for an extended period results in the nucleophilic substitution of the chloro group to yield 5-methyl-7-piperidino-1H-pyrazolo[4,3-b]pyridine. prepchem.com This highlights a potential pathway where a 7-chloro precursor could be hydrolyzed to the desired 7-ol product.
| Reactant 1 | Reactant 2 | Product | Conditions |
| 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine | Piperidine | 5-Methyl-7-piperidino-1H-pyrazolo[4,3-b]pyridine | Reflux, 24 h |
Annulation Strategies for Pyrazolo[4,3-b]pyridine Ring Formation
Ring annulation strategies are crucial for constructing the bicyclic pyrazolo[4,3-b]pyridine framework. A base-mediated [3+2]-cycloannulation of pyridinium-N-amines with (E)-β-iodovinyl sulfones has been developed for the synthesis of pyrazolo[1,5-a]pyridines, a related isomer. rsc.org This type of cycloaddition demonstrates a powerful method for ring formation.
An efficient one-pot synthesis of pyrazolo[4,3-b]pyridines has been developed from 2-chloro-3-nitropyridines. nih.gov The process involves an initial SNAr reaction followed by a modified Japp-Klingemann reaction, which combines azo-coupling, deacylation, and pyrazole ring annulation in a single pot. nih.gov This strategy has been successfully applied to synthesize various 1-aryl-pyrazolo[4,3-b]pyridines. nih.gov
| Starting Material | Key Reagents | Key Intermediate | Product |
| 2-Chloro-3-nitropyridines | Arenediazonium tosylates, Keto esters | Pyridinyl keto esters, Hydrazones | 1-Aryl-pyrazolo[4,3-b]pyridines |
Electrophilic Substitution Reactions in Scaffold Derivatization
Electrophilic substitution reactions are a cornerstone for the derivatization of the pyrazolo[4,3-b]pyridine scaffold, although the inherent electronic nature of the fused heterocyclic system presents unique challenges. The pyridine ring is generally electron-deficient and thus less susceptible to electrophilic attack compared to benzene. However, the fusion of the electron-rich pyrazole ring modulates this reactivity.
Theoretical studies on pyridine derivatives indicate that electrophilic nitration using a nitronium ion (NO₂⁺) has a low activation energy. rsc.org However, the strongly acidic conditions required for such reactions can lead to the protonation of the pyridine nitrogen, creating a strongly deactivated species and hindering the substitution reaction. rsc.org For the pyrazolo[4,3-b]pyridine system, the position of electrophilic attack is influenced by the substituents already present on the scaffold. The reactivity of the pyridine N-oxide variant is often higher, with kinetic control favoring ortho-substitution, while explicit solvation of the N-oxide oxygen can direct the substitution to the para position. rsc.org Selected examples of electrophilic substitution have been described as a viable path to useful intermediates in the synthesis of pyrazolopyridine derivatives. cdnsciencepub.com
One-Pot Reaction Protocols for Enhanced Efficiency
To streamline the synthesis of pyrazolo[4,3-b]pyridines and their derivatives, several one-pot reaction protocols have been developed, offering significant advantages in terms of operational simplicity, reduced waste, and improved yields.
A notable one-pot method involves the reaction of readily available 2-chloro-3-nitropyridines with ethyl acetoacetate, followed by a sequence of reactions including nucleophilic aromatic substitution (SNA_r_) and a modified Japp–Klingemann reaction. nih.govresearchgate.net This protocol combines azo-coupling, deacylation, and pyrazole ring annulation into a single, efficient sequence. nih.govresearchgate.net The use of stable arenediazonium tosylates is a key advantage of this method. nih.govresearchgate.net
Another efficient approach is the three-component reaction of aromatic aldehydes, malononitrile, and a 5-aminopyrazole derivative. tandfonline.com This method can be performed in environmentally benign aqueous media using a catalyst like sodium 1-dodecanesulfonate (SDS), leading to high yields of 6-amino-4-aryl-5-cyanopyrazolo[3,4-b]pyridines under mild conditions. tandfonline.com The reaction proceeds via the in-situ formation of an α,β-unsaturated compound, followed by a Michael addition of the 5-aminopyrazole, cyclization, and subsequent oxidation. nih.gov
Furthermore, a one-pot strategy for synthesizing 4-arylpyrazolo[3,4-b]pyridin-6-ones has been developed from 5-aminopyrazoles and azlactones (4-arylidene-2-phenyloxazol-5(4H)-ones). nih.gov The process involves an initial solvent-free reaction followed by elimination of a benzamide (B126) molecule in a superbasic medium (t-BuOK/DMSO) to yield the final products. nih.gov
The table below summarizes key one-pot reaction protocols for pyrazolopyridine synthesis.
| Starting Materials | Key Reaction Type | Key Features | Reference |
|---|---|---|---|
| 2-Chloro-3-nitropyridines, Ethyl acetoacetate, Arenediazonium tosylates | SNA_r_ / Modified Japp–Klingemann | Combines azo-coupling, deacylation, and cyclization in one pot. | nih.gov, researchgate.net |
| Aromatic aldehydes, Malononitrile, 5-Aminopyrazoles | Three-component condensation | Performed in aqueous media; environmentally friendly. | tandfonline.com |
| 5-Aminopyrazoles, Azlactones | Domino reaction / Elimination | Solvent-free initial step; uses superbasic medium for elimination. | nih.gov |
| 3-Arylidene-1-pyrrolines, Aminopyrazoles | Nucleophilic addition / Electrophilic substitution / C–N bond cleavage | Highly regioselective access to derivatives with a primary amino group. | acs.org |
Advanced Derivatization Strategies for Enhancing Molecular Complexity
Functionalization at the Pyridine Moiety
Increasing the molecular complexity of the this compound scaffold often involves selective functionalization at the pyridine portion of the fused ring system. This can be achieved either by building the ring with pre-functionalized components or by modifying the intact scaffold. researchgate.net
Strategies for the related pyrazolo[3,4-c]pyridine system demonstrate vectorial functionalization that can be adapted. For instance, the C-5 position can be functionalized via a Palladium-catalyzed Buchwald-Hartwig amination, while the C-7 position can be selectively metalated using reagents like TMPMgCl·LiCl, followed by reaction with various electrophiles or transmetalation for Negishi cross-coupling reactions. rsc.org These methods allow for the controlled introduction of a wide range of substituents, enabling the exploration of structure-activity relationships. rsc.org The synthesis of pyrazolo[3,4-b]pyridines from appropriately substituted pyridines onto which a pyrazole ring is annulated is a common and effective strategy. cdnsciencepub.com
Functionalization at the Pyrazole Moiety
The pyrazole moiety offers several sites for derivatization, primarily at the N-1 and N-2 nitrogen atoms and the C-3 carbon. N-alkylation of asymmetrically substituted 1H-pyrazoles is a common functionalization technique but frequently results in a mixture of regioisomeric N-substituted products, which can be challenging to separate. mdpi.com For example, alkylation of a pyrazole-4-carboxylate with methyl iodide can produce an inseparable mixture of regioisomers. mdpi.com
However, selective functionalization is achievable. For the pyrazolo[3,4-c]pyridine scaffold, the N-1 and N-2 positions can be accessed through protection-group strategies and N-alkylation reactions. rsc.org The C-3 position can be functionalized through a tandem borylation and Suzuki–Miyaura cross-coupling reaction sequence. rsc.org These advanced methods provide precise control over the introduction of functional groups, which is critical for developing compounds with specific properties.
Regioselectivity and Diastereoselectivity in Synthetic Pathways
Controlling regioselectivity is a critical aspect of synthesizing substituted pyrazolopyridines, as multiple isomeric products are often possible. When constructing the pyridine ring onto a pre-existing pyrazole, the use of non-symmetrical 1,3-dicarbonyl compounds can lead to the formation of two different regioisomers. nih.govmdpi.com The final product distribution is dictated by the relative electrophilicity of the two carbonyl groups. nih.govmdpi.com When the electrophilicity is significantly different, as in the case of 1,1,1-trifluoropentane-2,4-dione, high regioselectivity can be achieved. nih.govmdpi.com
Several synthetic methods have been developed to ensure high regioselectivity.
A one-pot synthesis involving the reaction of 3-arylidene-1-pyrrolines with aminopyrazoles is reported to be highly regioselective. acs.org
The cyclization of pyridine N-oxide tosylhydrazones allows for moderate regiocontrol over the formation of pyrazolo[3,4-b]pyridines versus pyrazolo[4,3-c]pyridines by varying the electrophile and solvent combination. nih.gov
A cascade 6-endo-dig cyclization reaction for synthesizing pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes demonstrates excellent regional selectivity. researchgate.net
In a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes to form 3,4-diaryl-1H-pyrazoles, the regioselectivity of the transformation was confirmed using two-dimensional NMR techniques and correlated well with DFT calculations, which indicated that the observed product resulted from the transition state with the lowest activation energy. rsc.org
The table below highlights different approaches to achieving selectivity in pyrazolopyridine synthesis.
| Synthetic Method | Basis of Selectivity | Outcome | Reference |
|---|---|---|---|
| Condensation with non-symmetrical 1,3-dicarbonyls | Differential electrophilicity of carbonyl groups | Can lead to mixtures or be highly regioselective depending on the substrate. | nih.gov, mdpi.com |
| Cyclization of pyridine N-oxide tosylhydrazones | Choice of electrophile and solvent | Moderate control over regioisomeric products. | nih.gov |
| Reaction of 3-arylidene-1-pyrrolines with aminopyrazoles | Inherent reaction mechanism | Highly regioselective synthesis. | acs.org |
| 1,3-Dipolar cycloaddition | Thermodynamic and kinetic control (lowest energy transition state) | Confirmed regioselective formation of 3,4-diaryl-1H-pyrazoles. | rsc.org |
Structure Activity Relationship Sar Studies of 5 Methyl 1h Pyrazolo 4,3 B Pyridin 7 Ol Analogs
Impact of Substituent Variation on Biological Activity Profiles
The biological activity of pyrazolopyridine derivatives is highly sensitive to the nature and position of various substituents on the bicyclic core. Researchers have systematically explored these modifications to optimize potency and target engagement.
Influence of N1 Substituents on Pharmacological Efficacy
In the development of inhibitors for targets like Tropomyosin receptor kinase A (TRKA), modifications at the N1 position have been pivotal. For instance, in a series of pyrazolo[3,4-b]pyridine derivatives, the introduction of various substituents at N1 was explored to enhance inhibitory activity. nih.gov While specific data for 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol is limited, general SAR trends for the broader pyrazolopyridine class indicate that the N1 substituent can significantly impact binding affinity. For example, in a study on pyrazolo[4,3-c]pyridines, replacing a methyl group with a hydrogen atom at the N-1 position led to a slight decrease in the ability to disrupt the PEX14–PEX5 protein-protein interaction, while a hydroxyethyl (B10761427) derivative showed no improvement in activity. acs.org This highlights the sensitivity of pharmacological efficacy to even minor changes at the N1 position.
Role of C3 Substituents in Modulating Bioactivity
The C3 position of the pyrazolopyridine core is another key site for modification. Analysis of the broader 1H-pyrazolo[3,4-b]pyridine family reveals that hydrogen and methyl groups are the most prevalent substituents at this position, covering over three-quarters of the structural diversity in reported compounds. mdpi.com
In the context of designing specific inhibitors, the C3 substituent often plays a direct role in binding to the target enzyme. For TRKA inhibitors based on the pyrazolo[3,4-b]pyridine scaffold, the C3 position is often occupied by a group that can form crucial interactions within the kinase's active site. nih.gov For example, a molecular docking study of one pyrazolo[3,4-b]pyridine derivative suggested that the pyrazole (B372694) portion acts as a hydrogen bond center. nih.gov The nature of the C3 substituent can influence these interactions and, consequently, the compound's bioactivity.
Effects of Substituents at the Pyridine (B92270) Ring (C4, C5, C6) on Biological Response
Substituents on the pyridine portion of the scaffold are instrumental in defining the compound's interaction with the solvent-exposed regions of a binding site and can fine-tune its physicochemical properties. The core compound of this article features a methyl group at the C5 position.
Systematic studies on related pyrazolo[3,4-b]pyridines demonstrate the importance of substitution patterns on the pyridine ring. nih.govnih.gov For instance, in the pursuit of anti-tumor agents, new 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridines were synthesized and evaluated. nih.gov The findings from such studies help in understanding how modifications at C4, C5, and C6 can lead to analogs with maintained or enhanced cytotoxic activity. nih.gov
In a specific study on TRKA inhibitors, a series of compounds were synthesized with modifications on the pyridine ring. nih.gov The data in the table below illustrates how varying the substituent at the C3 position and the pattern on a phenyl ring attached to the pyrazolopyridine core affects the inhibitory concentration (IC50) against TRKA.
| Compound | C3-Substituent | Phenyl Ring Substitution | TRKA IC50 (nM) |
| B04 | H | 2-fluoro-3-chloro | 110 |
| B08 | H | 4-methoxy | >10000 |
| B11 | H | 4-(trifluoromethyl) | 2700 |
| C02 | F | 3-chloro | 91 |
| C03 | F | 3-fluoro | 56 |
| C05 | F | 4-chloro | 2000 |
| C08 | F | 4-(trifluoromethyl) | 2100 |
This table is based on data for pyrazolo[3,4-b]pyridine derivatives and is intended to illustrate SAR principles. nih.gov
This data shows that moving a halogen substituent from the para-position (C05) to the meta-position (C02, C03) on the phenyl ring improved potency. nih.gov Specifically, compound C03, with a 3-fluoro substitution, demonstrated the best activity in this series with an IC50 of 56 nM. nih.gov
Scaffold Hopping and Bioisosteric Replacements in Lead Optimization
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel chemical series, improve potency, and optimize drug-like properties. nih.gov These techniques involve replacing a central molecular core or specific functional groups with alternatives that maintain similar biological activity. nih.govresearchgate.net
The pyrazolo[3,4-b]pyridine core itself is often the result of a scaffold hopping strategy from other known kinase inhibitor templates, such as purines or pyrazolo[1,5-a]pyrimidines. nih.govnih.gov For instance, in the development of TRK inhibitors, a scaffold hopping approach was used to design novel pyrazolo[3,4-b]pyridine derivatives. nih.gov This strategy aimed to leverage the pyrazole moiety as a hydrogen bond center while utilizing the pyridine ring for potential π–π stacking interactions with key amino acid residues in the target's active site. nih.gov
Bioisosteric replacement is frequently applied to the substituents on the pyrazolopyridine scaffold. For example, replacing a hydrogen atom with a fluorine atom at the C3 position can alter the electronic properties and metabolic stability of the compound, sometimes leading to improved bioactivity as seen in the development of TRKA inhibitors. nih.gov Similarly, various groups can be explored at the N1 and pyridine ring positions to find bioisosteres that enhance pharmacological profiles. nih.gov The goal of these replacements is to improve aspects like synthetic accessibility, selectivity, or pharmacokinetic parameters while retaining the desired biological effect. researchgate.netresearchgate.net
Conformational Analysis and its Relevance to Receptor Binding
The three-dimensional conformation of a molecule is paramount for its ability to bind effectively to a biological target. For this compound analogs, the spatial arrangement of the pyrazolopyridine core and its substituents dictates the quality of fit within the receptor's binding pocket.
Molecular docking studies are often employed to predict and understand these binding modes. For example, in the design of pyrazolo[3,4-b]pyridine-based TRK inhibitors, docking studies revealed a potential binding mode where the pyrazole part of the scaffold acts as a hydrogen bond donor and acceptor, while the pyridine ring engages in π–π stacking interactions with a phenylalanine residue (Phe589). nih.gov
The planarity of the bicyclic pyrazolopyridine system, combined with the rotational freedom of its substituents, allows the molecule to adopt specific low-energy conformations. The substituents at the N1, C3, and pyridine ring positions must be oriented correctly to form favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) with the amino acid residues of the target protein. Any steric hindrance or unfavorable electrostatic interactions resulting from a particular conformation or substituent can significantly reduce binding affinity and biological activity. Therefore, conformational analysis is a critical component of the lead optimization process for this class of compounds. nih.gov
Pharmacological Efficacy and Biological Targets of 5 Methyl 1h Pyrazolo 4,3 B Pyridin 7 Ol and Derivatives
Antineoplastic and Antiproliferative Activities
The fight against cancer has spurred the investigation of numerous heterocyclic compounds, with pyrazolopyridine derivatives emerging as a promising class of molecules. Their mechanism of action often involves interfering with fundamental cellular processes in cancer cells, such as proliferation, cell cycle progression, and the formation of new blood vessels.
Derivatives of the pyrazolopyridine scaffold have shown significant cytotoxic effects against a variety of human cancer cell lines. For instance, a series of novel pyrolo[2,3-c]pyrazole and related analogs demonstrated notable antiproliferative activity against breast cancer (MCF-7) and hepatocellular carcinoma (HepG-2) cell lines, with IC50 values indicating potent inhibition. researchgate.net Similarly, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been evaluated for their in vitro cytotoxic effects on HepG-2, prostate cancer (PC-3), and colorectal carcinoma (HCT-116) cell lines. ekb.eg
In one study, indolyl-pyrimidine hybrids were tested against MCF-7, HepG2, and HCT-116 cell lines, with one compound showing strong anticancer activity with IC50 values of 5.1 μM, 5.02 μM, and 6.6 μM, respectively. ekb.eg Another study focused on pyrazolo[3,4-b] nih.govnih.govnaphthyridin-5-amines, which exhibited remarkable antitumor activity, with GI50 values ranging from 0.62 to 2.18 μM against various cancer cell lines. mdpi.com Furthermore, spiro-oxindoline-based pyrazolo[3,4-b]pyridines were synthesized and tested, with one derivative showing the most potent activity against the MCF-7 cell line, being 2.7 times more active than the reference drug nutlin-1. ekb.eg
Table 1: Cytotoxicity of Selected Pyrazolo-pyridine Derivatives against Human Cancer Cell Lines This table is interactive. You can sort and filter the data.
| Compound Class | Cell Line | IC50 / GI50 (µM) | Reference |
|---|---|---|---|
| Pyrazolo[3,4-b] nih.govnih.govnaphthyridin-5-amine (3a) | Various | 0.62 - 2.18 | mdpi.com |
| Pyrazolo[3,4-b] nih.govnih.govnaphthyridin-5-amine (3e) | Various | 0.62 - 2.18 | mdpi.com |
| Indolyl-pyrimidine hybrid (Compound 60) | MCF-7 | 5.1 | ekb.eg |
| Indolyl-pyrimidine hybrid (Compound 60) | HepG2 | 5.02 | ekb.eg |
| Indolyl-pyrimidine hybrid (Compound 60) | HCT-116 | 6.6 | ekb.eg |
| Spiro-oxindoline-pyrazolo[3,4-b]pyridine (7f) | MCF-7 | 3.05 ± 0.12 | ekb.eg |
| Pyrido[2,3-d]pyrimidine (Compound 39) | HepG-2 | 0.3 | ekb.eg |
| Pyrido[2,3-d]pyrimidine (Compound 39) | PC-3 | 6.6 | ekb.eg |
| Pyrido[2,3-d]pyrimidine (Compound 39) | HCT-116 | 7.0 | ekb.eg |
A key mechanism behind the anticancer activity of pyrazole (B372694) derivatives is the induction of apoptosis, or programmed cell death. Studies on novel 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b] nih.govresearchgate.netnih.govtriazine sulfonamide derivatives demonstrated that they trigger apoptosis in colorectal cancer cells. nih.gov This process was associated with the activation of caspase-8 and a decrease in mitochondrial membrane potential. nih.gov Further investigations showed that these compounds can cause cell cycle arrest at the G1 and G2/M phases, inhibiting critical cell cycle-regulating enzymes like cyclin-dependent kinase 1 (CDK1) and cyclin-dependent kinase 2 (CDK2). nih.gov
Other synthetic pyrazoles have been shown to induce apoptosis in HT29 colon cancer cells by increasing the levels of the pro-apoptotic protein Bax, decreasing the anti-apoptotic protein Bcl-2, and enhancing the cleavage of PARP-1. jpp.krakow.pl The activation of both caspase-8 and caspase-9 suggests that apoptosis is triggered through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. jpp.krakow.pl Research on 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs also confirmed their anticancer activity occurs through apoptosis and the inhibition of the mTOR protein. nih.gov
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Targeting this pathway is a key strategy in cancer therapy. Certain N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines have been synthesized and evaluated as tubulin polymerization inhibitors with anti-angiogenic effects, highlighting another avenue through which these compounds can exert their antineoplastic effects. nih.gov
Antimicrobial Properties
In addition to their anticancer potential, pyrazole and pyrazolopyridine derivatives have been recognized for their broad-spectrum antimicrobial activities. orientjchem.org
A variety of pyrazole derivatives have demonstrated good efficacy against both Gram-positive and Gram-negative bacteria. researchgate.net For example, certain pyrazole-clubbed pyrimidine (B1678525) hybrids show promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. nih.gov One such derivative exhibited an MIC of 521 μM against MRSA. nih.gov Another study reported that a synthesized pyrazole derivative was highly active against the Gram-negative bacterium Escherichia coli with an MIC of 0.25 μg/mL, while a different derivative was highly active against the Gram-positive Streptococcus epidermidis at the same concentration. nih.gov
Table 2: Minimum Inhibitory Concentration (MIC) of Selected Pyrazole Derivatives against Bacteria This table is interactive. You can sort and filter the data.
| Compound Class/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Pyrazole Derivative (Compound 3) | Escherichia coli | 0.25 | nih.gov |
| Pyrazole Derivative (Compound 4) | Streptococcus epidermidis | 0.25 | nih.gov |
| Hydrazone Derivative (21a) | Gram-positive bacteria | 62.5 - 125 | nih.gov |
| Hydrazone Derivative (21a) | Gram-negative bacteria | 62.5 - 125 | nih.gov |
| Pyrazole-clubbed pyrimidine (5c) | MRSA | 521 µM | nih.gov |
| Pyrazole-clubbed pyrimidine (5c) | P. aeruginosa | 2085 µM | nih.gov |
The antifungal properties of pyrazole derivatives are also well-documented. orientjchem.orgorientjchem.org Synthesized pyrazolo[5,1-c] nih.govresearchgate.netnih.govtriazine derivatives showed specific activity against pathogenic fungi, including Candida albicans, Candida auris, and Cryptococcus. researchgate.net One compound with an N-phenylpiperazine moiety was particularly effective against C. albicans, with an MIC of 16 µg/mL. researchgate.net
Similarly, novel pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b] nih.govnih.govnaphthyridin-5-amines have been tested against Candida albicans and Cryptococcus neoformans, with several compounds showing moderate to good activity. mdpi.comunr.edu.arresearchgate.net One derivative, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide, was found to be highly active against Aspergillus niger with an MIC of 1 μg/mL. nih.gov
Table 3: Minimum Inhibitory Concentration (MIC) of Selected Pyrazole Derivatives against Fungi This table is interactive. You can sort and filter the data.
| Compound Class/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Pyrazolo[5,1-c] nih.govresearchgate.netnih.govtriazine (3d) | Candida albicans | 16 | researchgate.net |
| Hydrazone Derivative (21a) | Pathogenic Fungi | 2.9 - 7.8 | nih.gov |
| Pyrazole Derivative (Compound 2) | Aspergillus niger | 1 | nih.gov |
Antiviral Activities against Specific Viral Targets
Research has highlighted the potential of pyrazole and pyrazolopyridine derivatives in combating viral infections. For instance, certain pyrazole-based compounds have demonstrated significant antiviral potency against hepatitis A virus, hepatitis C virus (HCV), and herpes simplex virus (HSV). aladdin-e.com
In a study focusing on Herpes Simplex Virus Type-1 (HSV-1), N-heterocyclic compounds based on the 1H-pyrazolo[3,4-b]pyridine scaffold, namely ARA-04, ARA-05, and AM-57, were investigated for their in vitro anti-HSV-1 activity. nih.gov The 50% effective concentration (EC50) values for these compounds were found to be 1.00 ± 0.10 µM for ARA-04, 1.00 ± 0.05 µM for ARA-05, and 0.70 ± 0.10 µM for AM-57. nih.gov These compounds exhibited a high selective index, indicating a favorable profile of antiviral activity versus cytotoxicity. nih.gov Further investigation into their mechanism of action revealed that ARA-04 and ARA-05 likely interfere with viral adsorption, while AM-57 appears to disrupt the viral replication cycle at later stages. nih.gov
The antiviral activity of pyrazole derivatives also extends to the Flaviviridae family of viruses. A series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines were synthesized and evaluated for their ability to inhibit various RNA and DNA viruses. pdbj.org Many of these derivatives showed micromolar activity against Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV), with improved potency and selectivity compared to reference inhibitors. pdbj.org
Furthermore, pyrazole derivatives have been investigated for their efficacy against Newcastle disease virus (NDV), a significant avian pathogen. aladdin-e.com In one study, a hydrazone derivative and a thiazolidinedione derivative of a 4-substituted pyrazole provided 100% protection against NDV in an in-ovo assay, while a pyrazolopyrimidine derivative offered 95% protection. aladdin-e.com
Enzyme Inhibition Profiles
The 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol core and its related structures have been extensively explored as inhibitors of various enzymes, particularly kinases, acetylcholinesterase, and phosphodiesterases.
Kinase Inhibition (e.g., Kit kinase, ALK-L1196M, CDK8, MELK, CDK1, CDK2, TKL, CMGC)
The pyrazolopyridine scaffold has proven to be a versatile template for the design of potent kinase inhibitors, targeting a range of kinases implicated in cancer and other diseases.
Kit Kinase: While direct inhibition of Kit kinase by this compound derivatives is not extensively documented, structurally related compounds have shown activity. For example, thiazolo[5,4-b]pyridine (B1319707) derivatives have been identified as novel c-KIT inhibitors, capable of overcoming imatinib (B729) resistance. nih.gov This suggests that the broader pyrazolopyridine and related heterocyclic systems have the potential to be adapted to target Kit kinase.
ALK-L1196M: Derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of the anaplastic lymphoma kinase (ALK) and its clinically relevant L1196M gatekeeper mutant, which confers resistance to some ALK inhibitors. nih.gov One derivative, 10g , demonstrated exceptional enzymatic activity with an IC50 of less than 0.5 nM against both wild-type ALK and the ALK-L1196M mutant. nih.gov
CDK8 and CDK19: Pyrazolopyridine derivatives have been developed as highly potent and selective inhibitors of cyclin-dependent kinase 8 (CDK8) and its paralog CDK19. These kinases are components of the Mediator complex and are implicated in various cancers. Through a hybridization approach, a series of pyrazolopyridine inhibitors were developed, with compound 15 showing significant inhibition of the phosphorylation of STAT1-S727, a known substrate of CDK8, with an IC50 of 2 nM. nih.gov
CDK1 and CDK2: Structure-activity relationship studies of 1H-pyrazolo[3,4-b]pyridine derivatives have led to the discovery of potent and selective inhibitors of CDK1 and CDK2. One such inhibitor, BMS-265246 , exhibited IC50 values of 6 nM against CDK1/cyclin B and 9 nM against CDK2/cyclin E. semanticscholar.org The 2,6-difluorophenyl substitution was found to be crucial for this high potency. semanticscholar.org
TKL (TGF-beta receptor kinase) Group: A series of 7-substituted-pyrazolo[4,3-b]pyridine derivatives were designed and optimized as potent inhibitors of ALK5 (activin receptor-like kinase 5), a member of the TKL kinase group. chemrio.com This work transformed a quinoline (B57606) screening hit into a pyrazolo[4,3-b]pyridine series with improved drug-like properties. chemrio.com
CMGC Kinase Group: The CMGC group of kinases, which includes CDKs and MAP kinases like ERK, has also been a target for pyrazolopyridine-based inhibitors. 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea derivatives have been identified as highly potent and selective inhibitors of extracellular signal-regulated kinase (ERK). nih.gov Additionally, 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines have been developed as nanomolar inhibitors of CDKs with strong antiproliferative activity.
While specific inhibitors of MELK based on the this compound scaffold are not prominent in the reviewed literature, the broad applicability of the pyrazolopyridine core against various kinases suggests its potential for targeting this kinase as well.
Table 1: Kinase Inhibition by Pyrazolopyridine Derivatives
| Kinase Target | Scaffold | Key Findings | Reference |
|---|---|---|---|
| ALK-L1196M | 1H-pyrazolo[3,4-b]pyridine | Compound 10g with IC50 < 0.5 nM | nih.gov |
| CDK1/CDK2 | 1H-pyrazolo[3,4-b]pyridine | BMS-265246 with IC50 of 6 nM (CDK1) and 9 nM (CDK2) | semanticscholar.org |
| CDK8/CDK19 | Pyrazolopyridine | Compound 15 with IC50 of 2 nM for pSTAT1 inhibition | nih.gov |
| ALK5 (TKL) | Pyrazolo[4,3-b]pyridine | Development of potent inhibitors with improved ADME properties | chemrio.com |
| ERK (CMGC) | 1H-Pyrazolo[4,3-c]pyridine | Identification of potent and selective inhibitors | nih.gov |
| CDKs (CMGC) | Pyrazolo[4,3-d]pyrimidine | Nanomolar inhibitors with antiproliferative activity |
Acetylcholinesterase Inhibition
While direct studies on this compound derivatives as acetylcholinesterase (AChE) inhibitors are limited, related heterocyclic systems have shown significant promise. Pyrazoline derivatives, which share a core structural motif, have been identified as potent AChE inhibitors. In one study, a series of 2-pyrazoline (B94618) derivatives were synthesized and tested for their AChE inhibitory effects. The most potent compound, 2l , exhibited an IC50 value of 0.040 µM, which was comparable to the well-known AChE inhibitor donepezil (B133215) (IC50 = 0.021 µM). These compounds were found to be selective for AChE over butyrylcholinesterase (BuChE).
Another study focused on N-phenylacetamide derivatives bearing a pyrazole or 1,2,4-triazole (B32235) ring. These compounds displayed moderate and selective AChE inhibitory activity, with the most active compound showing an IC50 value of 6.68 µM. These findings suggest that the pyrazole and related heterocyclic cores can serve as a valuable starting point for the design of novel AChE inhibitors.
Table 2: Acetylcholinesterase Inhibition by Related Heterocyclic Compounds
| Compound Class | Key Findings | IC50 Value | Reference |
|---|---|---|---|
| 2-Pyrazoline derivative (2l ) | Potent and selective AChE inhibitor | 0.040 µM | |
| N-phenylacetamide with 1,2,4-triazole | Moderate and selective AChE inhibitor | 6.68 µM |
Phosphodiesterase and Other Enzyme Inhibition
The pyrazolopyridine scaffold is also a key component of inhibitors targeting phosphodiesterases (PDEs), particularly PDE5. Sildenafil (B151), a well-known PDE5 inhibitor, features a 1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one core structure. It is a potent inhibitor of PDE5 with an IC50 of 6.3 nM.
Building on this, new sildenafil analogues with an N-acylamido group at the 5'-position of the phenyl ring have been synthesized. These compounds, based on the 5-phenyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one scaffold, demonstrated even higher PDE5 inhibitory activities than sildenafil. The N-butyrylamido derivative, in particular, was found to be about 6-fold more potent than sildenafil.
Modulation of Receptor Systems
In addition to enzyme inhibition, derivatives of the pyrazolopyridine scaffold have been shown to modulate the activity of nuclear receptors.
PPARα Agonism
Derivatives of 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid have been identified as selective agonists of the human peroxisome proliferator-activated receptor alpha (hPPARα). nih.gov PPARα is a ligand-activated transcription factor that plays a crucial role in regulating fatty acid metabolism, making it an important target for the treatment of dyslipidemia. nih.gov
Structure-activity relationship studies have shown that the steric bulk of substituents on the pyrazolopyridine ring, the position of the distal hydrophobic tail, and the distance between the hydrophobic tail and the acidic head are all critical for hPPARα agonistic activity. A representative compound from this series was as effective as the clinical drug fenofibrate (B1672516) in reducing elevated plasma triglyceride levels in a rat model. The crystal structures of these derivatives in complex with the PPARα ligand-binding domain have revealed a canonical hydrogen-bond network that is essential for receptor activation. nih.gov
Adenosine (B11128) and Prostaglandin (B15479496) Receptor Ligand Activities
Derivatives of pyrazolopyridines, specifically the pyrazolo[4,3-d]pyrimidin-7-one and pyrazolo[4,3-e] nih.govnih.govnih.govtriazolo[1,5-c]pyrimidine scaffolds, have been synthesized and evaluated as antagonists for adenosine receptors. nih.govrsc.org Research into a series of 1,3-dialkylpyrazolo[4,3-d]pyrimidin-7-ones with substitutions at the 5-position demonstrated affinity for the A1 adenosine receptor. nih.gov A strong correlation was observed between the potency of these compounds and similarly substituted xanthines, suggesting they interact with the receptor in a comparable manner. nih.gov
Further studies on 1H-pyrazolo[4,3-d]pyrimidine-7(6H)-one derivatives showed affinities in the micromolar range for both A1 and A2a adenosine receptors in rat cerebral membranes. nih.gov One particular compound in this series, designated as 5d, exhibited a degree of selectivity for the A1 receptor. nih.gov Additionally, pyrazolo[4,3-e] nih.govnih.govnih.govtriazolo[1,5-c]pyrimidines have been developed as functionalized ligands for adenosine receptors, with different derivatives showing varied affinity and selectivity profiles for the hA1, hA2A, and hA3 subtypes. rsc.org Fluorescently tagged versions of these compounds were found to act as dual ligands for the hA2A and hA3 receptors. rsc.org
Table 1: Adenosine Receptor Affinity of Pyrazolo[4,3-d]pyrimidine Derivatives
| Compound | Receptor Subtype | Affinity (Ki) | Selectivity |
|---|---|---|---|
| 5d | A1 | 2 µmol/l | Some selectivity for A1 |
| 5a-f, 6a-i | A1, A2a | Micromolar range | Generally low selectivity |
This table summarizes the adenosine receptor binding affinities for a series of pyrazolo[4,3-d]pyrimidine derivatives.
Anti-inflammatory Activities and Mechanisms
The pyrazole and fused pyrazolopyrimidine cores are well-represented in the search for new anti-inflammatory agents. nih.govnih.gov The mechanism of action for many of these compounds is linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which reduces the production of prostaglandin E2 (PGE2), a key inflammatory mediator. nih.gov
Several pyrazolo[3,4-d]pyrimidine derivatives have shown noteworthy in vitro anti-inflammatory activity by potently suppressing COX-2. nih.gov For instance, two derivatives, compounds 5 and 6 in a reported study, had IC50 values against COX-2 of 0.04 ± 0.09 μmol and 0.04 ± 0.02 μmol, respectively, which is comparable to the standard drug celecoxib. nih.gov Other research has focused on synthesizing pyrazole analogues that exhibit significant anti-inflammatory effects, with some compounds showing better activity than the standard drug diclofenac (B195802) sodium in certain assays. nih.gov The anti-inflammatory potential of these heterocyclic systems is a major area of investigation, with numerous studies exploring their ability to inhibit key inflammatory mediators beyond COX, including nitric oxide (NO) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). nih.govmdpi.com
Relevance to Neurodegenerative and Central Nervous System Disorders
Potential in Parkinson's and Alzheimer's Disease Treatment
The structural scaffolds of pyrazolone (B3327878) and related pyridines are being explored for their therapeutic potential in neurodegenerative diseases like Parkinson's and Alzheimer's. impactfactor.orgresearchgate.net In Parkinson's disease, the degeneration of dopaminergic neurons is a key pathological feature, and monoamine oxidase B (MAO-B) is a major enzyme involved in dopamine (B1211576) catabolism, making it a critical therapeutic target. researchgate.net Oxazolopyridine and thiazolopyridine derivatives have been designed and synthesized as MAO-B inhibitors. researchgate.net
For Alzheimer's disease, the activation of mGluR7 has been shown to be protective against NMDA-induced excitotoxicity of cholinergic neurons, the degeneration of which is an early event in the disease's pathology. nih.gov Furthermore, in-silico studies have explored pyrazolone derivatives as potential modulators of multiple proteins implicated in the pathogenesis of Parkinson's disease, including tumor necrotic factor receptor-associated protein 1 (TRAP-1) and dopamine receptors. impactfactor.org These computational approaches aim to identify novel hit molecules from substituted pyrazolones for further development. impactfactor.org
Anxiolytic and CNS Depressant Effects
Derivatives of fused pyrazole systems have been reported to possess central nervous system (CNS) depressant activities. Specifically, pyrazolopyrimidines are known to exhibit such effects. semanticscholar.org The development of 1H-pyrazolo[3,4-b]pyridines as mGluR5 positive allosteric modulators also has relevance for CNS disorders, as these modulators have shown efficacy in preclinical models of cognition, a domain often impaired in psychiatric and neurological conditions. nih.gov
Other Reported Biological Activities
The versatile pyrazolopyridine scaffold and its relatives have demonstrated a broad spectrum of other biological activities.
Antimalarial: Derivatives of 1H-pyrazolo[3,4-b]pyridine have been designed as non-quinoline antimalarials. nih.gov In one study, replacing the quinoline ring of a known antimalarial prototype with a 1-phenyl-1H-pyrazolo[3,4-b]pyridine system yielded compounds with activity against Plasmodium falciparum. nih.gov Another study on quinoline-pyrazolopyridine hybrids found that compound 5p, which has chloro-substituents, was the most effective in the series, with a 60.25% suppression of parasitemia in an in vivo mouse model. nih.gov
Antileishmanial: Pyrazolo[4,3-d]pyrimidines and pyrazolo[3,4-b]pyridines have been screened for activity against Leishmania species. nih.govresearchgate.net Certain 3,7-disubstituted pyrazolo[4,3-d]pyrimidines showed activity against Leishmania donovani amastigotes, with EC50 values in the low micromolar range (1.5–12.4 μM). nih.gov
Anti-quorum-sensing: Pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their ability to interfere with quorum sensing in bacteria, a process that regulates virulence and biofilm formation. nih.gov
Antidiabetic: Pyrazole derivatives, in general, have been noted for their potential antidiabetic activities, though specific studies on this compound in this context are less defined. nih.gov
Antioxidant: A significant body of research highlights the antioxidant properties of various pyrazole derivatives. nih.govresearchgate.netpensoft.netresearchgate.netnih.govnanobioletters.com These compounds are evaluated for their ability to scavenge free radicals, such as through the DPPH assay. researchgate.netresearchgate.net For example, 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one was found to exhibit good antioxidant activity. researchgate.net Another study reported that a pyrazolo[1,5-a]pyrimidine derivative containing a phenolic group (compound 5) displayed high antioxidant activity. nanobioletters.com
Table 2: Selected Other Biological Activities of Pyrazolopyridine Derivatives
| Activity | Derivative Class | Key Finding | Reference |
|---|---|---|---|
| Antimalarial | Quinoline-Pyrazolopyridine Hybrid | Compound 5p showed 60.25% parasite suppression in vivo. | nih.gov |
| Antileishmanial | Pyrazolo[4,3-d]pyrimidine | Compounds 9A, 12A, 13A had EC50 values of 1.5-12.4µM. | nih.gov |
| Antioxidant | Pyrazolo[1,5-a]pyrimidine | Compound 5 (with phenolic group) showed high activity. | nanobioletters.com |
| Anti-inflammatory | Pyrazolo[3,4-d]pyrimidine | IC50 values against COX-2 as low as 0.04 µmol. | nih.gov |
This table provides a summary of various biological activities reported for derivatives containing the pyrazolopyridine or related pyrazole core.
Mechanistic Investigations of Biological Action
Elucidation of Cellular Pathway Perturbations Induced by the Compound
There is currently no specific information available in the scientific literature detailing the cellular pathways that are perturbed by 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol. Research on related pyrazolopyridine derivatives has indicated potential interactions with various signaling pathways involved in cell growth and proliferation, but these findings cannot be directly attributed to this compound without dedicated studies.
Characterization of Molecular Interactions with Identified Biological Targets
Specific biological targets of this compound and the molecular characterization of these interactions have not been documented. While broader studies on the pyrazolopyridine scaffold suggest potential for enzyme inhibition or receptor binding, the precise molecular interactions for this particular compound remain uninvestigated.
In Vivo Efficacy Studies in Disease Models (e.g., Breast Cancer Mouse Model)
No in vivo efficacy studies for this compound, including in breast cancer mouse models, have been published. While other substituted pyrazolopyridine compounds have been evaluated for their anti-tumor efficacy in preclinical models, this specific data is not available for this compound. nih.gov
Understanding of Drug Resistance Mechanisms and Strategies for Overcoming Them
Due to the lack of studies on the biological activity and therapeutic application of this compound, there is no information regarding mechanisms of drug resistance to this compound or any strategies that have been developed to overcome such resistance.
Emerging Research Directions and Future Prospects for 5 Methyl 1h Pyrazolo 4,3 B Pyridin 7 Ol
Development of Novel and Sustainable Synthetic Methodologies
The advancement of pyrazolopyridine-based therapeutics is intrinsically linked to the development of efficient and environmentally conscious synthetic methods. Traditional multi-step syntheses are often hampered by low yields, harsh reaction conditions, and the generation of hazardous waste. Consequently, current research is heavily focused on creating novel and sustainable methodologies applicable to the synthesis of 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol and its derivatives.
One-Pot, Multi-Component Reactions (MCRs) are at the forefront of these efforts. These reactions allow for the construction of complex molecules like pyrazolopyridines in a single step from three or more starting materials, which significantly improves efficiency and reduces waste. nih.govsemanticscholar.orgresearchgate.net For instance, a three-component reaction involving aromatic aldehydes, malononitrile, and a 5-aminopyrazole can yield pyrazolo[3,4-b]pyridines in an aqueous medium, highlighting the green chemistry potential of this approach. researchgate.net Another efficient one-pot strategy involves the reaction of 5-aminopyrazoles with azlactones under solvent-free conditions, followed by elimination in a superbasic medium. semanticscholar.org
Microwave-Assisted Organic Synthesis (MAOS) has also emerged as a powerful tool. nih.govacs.org This technique utilizes microwave irradiation to dramatically reduce reaction times, often from hours to minutes, while improving product yields and purity. nih.govacs.org Microwave-assisted methods have been successfully employed for the synthesis of various pyrazolopyridine derivatives, demonstrating their applicability for rapid library generation and optimization of lead compounds. acs.orgnih.gov
Flow Chemistry offers another sustainable and scalable alternative to traditional batch synthesis. nih.gov By performing reactions in a continuous flow system, this technology provides precise control over reaction parameters, enhances safety, and allows for efficient scaling up of production. acs.org Flow chemistry has been successfully applied to the synthesis of pyrazole (B372694) cores and related fused heterocyclic systems, indicating its high potential for the industrial-scale production of pyrazolopyridine-based drugs. nih.govnih.govrsc.org
Recent protocols have also focused on efficiency starting from readily available materials. For example, an effective method for synthesizing pyrazolo[4,3-b]pyridines has been developed using 2-chloro-3-nitropyridines through a sequence of reactions that combines azo-coupling, deacylation, and pyrazole ring formation in a one-pot manner. nih.govrsc.org
These innovative synthetic strategies are pivotal for the future of this compound, enabling more efficient, cost-effective, and environmentally friendly production, which is crucial for both research and potential commercialization.
| Synthetic Methodology | Key Advantages | Relevance for Pyrazolopyridines |
| One-Pot, Multi-Component Reactions | High efficiency, reduced waste, operational simplicity. nih.govnih.govsemanticscholar.org | Enables rapid construction of the core pyrazolopyridine scaffold from simple precursors. researchgate.netresearchgate.net |
| Microwave-Assisted Synthesis | Drastically reduced reaction times, improved yields and purity. nih.govacs.org | Facilitates rapid synthesis of diverse pyrazolopyridine libraries for screening. nih.gov |
| Flow Chemistry | Precise reaction control, enhanced safety, scalability, reduced waste. nih.govacs.org | Suitable for efficient and safe large-scale production of pyrazolopyridine-based APIs. rsc.org |
| Green Chemistry Approaches | Use of aqueous media, solvent-free conditions, reusable catalysts. researchgate.net | Minimizes environmental impact of synthesis, aligning with modern pharmaceutical standards. |
Identification of New Biological Targets and Polypharmacology Approaches
The pyrazolopyridine scaffold is a versatile binder, particularly for protein kinases, due to its ability to act as a bioisostere of purine and occupy the ATP-binding pocket. nih.govnih.gov This promiscuity is the foundation for identifying new biological targets for this compound and exploring its potential as a polypharmacological agent, a drug that interacts with multiple targets.
The primary strategy for identifying novel targets involves screening the compound against large panels of kinases and other enzymes. Given the history of the pyrazolopyridine scaffold, kinases involved in oncology and inflammatory diseases are of particular interest. nih.govnih.gov
Key Kinase Targets for the Pyrazolopyridine Scaffold:
Receptor Tyrosine Kinases (RTKs):
c-Met: Dysregulation of the c-Met receptor is implicated in various cancers. Several pyrazolo[3,4-b]pyridine derivatives have been designed and synthesized as potent c-Met inhibitors. rsc.orgrsc.orgnih.govresearchgate.net
RET (REarranged during Transfection): Fusions and mutations in the RET kinase are oncogenic drivers in thyroid and lung cancers. nih.govresearchgate.net The FDA-approved drug Selpercatinib features a pyrazolo[1,5-a]pyridine core and is a selective RET kinase inhibitor. nih.gov
Non-Receptor Tyrosine Kinases:
Spleen Tyrosine Kinase (Syk): As a key regulator of immune responses, Syk is a target for inflammatory and autoimmune diseases. nih.gov Pyrazolopyridine derivatives have been identified as novel Syk inhibitors. nih.govresearchgate.net
Serine/Threonine Kinases:
Cyclin-Dependent Kinases (CDKs): CDKs are crucial for cell cycle regulation, and their inhibition is a major strategy in cancer therapy. nih.govnih.gov Various pyrazolopyridine and related pyrazolopyrimidine scaffolds have been developed as potent inhibitors of CDKs, particularly CDK2. nih.govtandfonline.com
Hematopoietic Progenitor Kinase 1 (HPK1): This kinase is a negative regulator of T-cell activation, making it a target for cancer immunotherapy. Novel pyrazolopyridine derivatives have been discovered as selective HPK1 inhibitors. acs.org
Monopolar spindle kinase 1 (Mps1): Mps1 is a key component of the mitotic checkpoint and a target for aggressive tumors. A recent study identified pyrazolo[3,4-b]pyridine derivatives as potent Mps1 inhibitors. nih.gov
The ability of the pyrazolopyridine scaffold to inhibit multiple kinases opens the door to polypharmacology. A single compound like this compound could potentially be engineered to inhibit several key kinases in a cancer signaling pathway simultaneously. This approach can lead to enhanced efficacy and help overcome drug resistance mechanisms that arise from the activation of alternative signaling pathways. Future research will likely involve extensive kinome profiling and systems biology approaches to map the interaction network of this compound and deliberately design derivatives with a desired multi-target profile.
| Pyrazolopyridine Isomer | Known Kinase Targets | Therapeutic Area |
| Pyrazolo[4,3-b]pyridine | c-Met, CDK8, Mps1 nih.govnih.gov | Cancer |
| Pyrazolo[3,4-b]pyridine | c-Met, CDK2, Syk researchgate.netnih.govrsc.org | Cancer, Inflammation |
| Pyrazolo[1,5-a]pyridine | RET, CSK nih.govacs.org | Cancer |
| Pyrazolo[3,4-d]pyrimidine | CDK2, Aurora Kinases tandfonline.com | Cancer |
Strategies for Clinical Translation and Addressing Associated Challenges
Translating a promising compound like this compound from the laboratory to clinical use is a complex process fraught with challenges. Key hurdles for kinase inhibitors include ensuring target specificity, managing off-target effects, overcoming drug resistance, and achieving favorable pharmacokinetic properties.
A primary strategy to enhance clinical translation is the early and comprehensive assessment of the compound's ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. In silico ADMET prediction models can be employed in the initial stages to flag potential liabilities and guide chemical modifications to improve drug-like properties.
Improving Kinase Selectivity: While polypharmacology can be beneficial, off-target kinase activity is often a source of toxicity. A key strategy is to use structure-based drug design to create derivatives of this compound that exhibit high selectivity for the intended target. For example, pyrazolo[1,5-a]pyrimidine (B1248293) RET inhibitors were found to have a narrow therapeutic window in vivo, suggesting that even small improvements in selectivity can be critical. acs.org Extensive screening against a broad panel of kinases is essential to identify and mitigate potential off-target interactions.
Overcoming Acquired Resistance: Cancer cells frequently develop resistance to kinase inhibitors through mutations in the target kinase's ATP-binding pocket. A forward-thinking strategy involves proactively designing inhibitors that are effective against known resistance mutations. For instance, in the context of MET inhibitors, there is a significant need to develop compounds that can overcome on-target acquired resistance. nih.gov This involves designing molecules that can bind effectively to both the wild-type and mutated forms of the kinase.
Biomarker-Driven Clinical Trials: A crucial strategy for successful clinical translation is the use of a biomarker-driven approach. This involves identifying specific patient populations who are most likely to respond to the drug based on the genetic makeup of their tumors. For example, the clinical development of RET inhibitors like Selpercatinib was focused on patients with RET gene fusions or mutations, leading to high response rates and successful FDA approval. nih.gov Future clinical trials for a this compound-based drug would likely need to incorporate a companion diagnostic to select for patients with a specific biomarker.
Exploration of Combination Therapies and Synergistic Effects
To enhance therapeutic efficacy and combat the development of drug resistance, the exploration of combination therapies is a critical future direction for this compound. By targeting multiple, non-overlapping cellular pathways, combination therapies can achieve synergistic effects, where the combined therapeutic benefit is greater than the sum of the individual agents.
Combining with Standard Chemotherapy: A foundational approach is to combine a targeted agent like a this compound-based kinase inhibitor with traditional cytotoxic chemotherapy drugs. The kinase inhibitor can halt cell proliferation and induce apoptosis, potentially sensitizing the cancer cells to the DNA-damaging effects of chemotherapy.
Dual Kinase Inhibition: Given the potential for pyrazolopyridines to be developed as polypharmacological agents, a logical next step is to combine inhibitors that target different critical kinases. For example, if this compound is developed as a c-Met inhibitor, it could be combined with an EGFR (Epidermal Growth Factor Receptor) inhibitor in cancers where both pathways are active.
Combination with Immunotherapy: A rapidly growing area of cancer treatment is the combination of targeted therapies with immune checkpoint inhibitors (e.g., PD-1/PD-L1 inhibitors). Some kinase inhibitors have been shown to modulate the tumor microenvironment, making it more susceptible to an anti-tumor immune response. For instance, inhibiting HPK1 with a pyrazolopyridine derivative could enhance T-cell activation, which would be synergistic with the action of a checkpoint inhibitor that releases the "brakes" on the immune system. acs.org
Overcoming Resistance: Combination therapy is also a key strategy for overcoming acquired resistance. If a tumor develops resistance to a this compound-based drug through a specific bypass pathway, a second drug that inhibits that pathway could be added to the treatment regimen to restore efficacy. Identifying these resistance mechanisms through genomic analysis of patient samples during clinical trials will be essential for designing rational combination strategies.
Investigation into Advanced Drug Delivery Systems
The efficacy and safety profile of this compound could be significantly enhanced through the use of advanced drug delivery systems. These technologies aim to improve the solubility, stability, and biodistribution of a drug, thereby increasing its concentration at the target site while minimizing exposure to healthy tissues.
Nanoparticle-Based Delivery: Encapsulating 5-methyl-1H-pyrazolo[4,-b]pyridin-7-ol within nanoparticles, such as liposomes, polymeric nanoparticles, or micelles, offers several advantages. Nanocarriers can protect the drug from premature degradation in the bloodstream, improve its solubility, and allow for passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.
Targeted Drug Delivery: To further improve specificity, nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, that bind to receptors overexpressed on the surface of cancer cells. This "active targeting" strategy could significantly increase the concentration of this compound at the tumor site, enhancing its anti-cancer activity while reducing systemic side effects.
Stimuli-Responsive Systems: Another advanced approach involves designing drug delivery systems that release their payload in response to specific stimuli within the tumor microenvironment, such as a lower pH, specific enzymes, or an externally applied trigger like light or ultrasound. This would allow for on-demand drug release, providing spatiotemporal control over the therapy.
Prodrug Approach: The development of a prodrug of this compound is another viable strategy. A prodrug is an inactive or less active form of the drug that is converted into the active form in the body, often at the target site. This approach can be used to improve properties like permeability and oral bioavailability. For example, a prodrug strategy was successfully employed to enhance the permeability of a macrocyclic Syk inhibitor. thieme-connect.com
The integration of these advanced drug delivery technologies holds immense promise for optimizing the therapeutic potential of this compound, potentially leading to more effective and safer treatments for a range of diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
